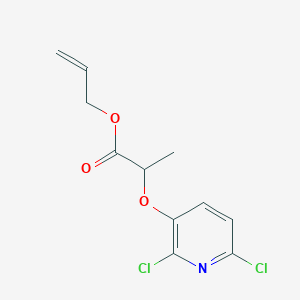
prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2,6-dichloropyridine and is used in various scientific and industrial applications. The compound’s structure consists of a prop-2-enyl group attached to a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves the esterification of 2-(2,6-dichloropyridin-3-yl)oxypropanoic acid with prop-2-enyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
Aplicaciones Científicas De Investigación
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The dichloropyridinyl moiety can also participate in binding interactions, influencing the compound’s overall activity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-enyl 2-(2,5-dichloropyridin-3-yl)oxypropanoate
- Prop-2-enyl 2-(2,4-dichloropyridin-3-yl)oxypropanoate
- Prop-2-enyl 2-(2,3-dichloropyridin-3-yl)oxypropanoate
Uniqueness
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This distinct structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
62804-80-2 |
|---|---|
Fórmula molecular |
C11H11Cl2NO3 |
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-3-6-16-11(15)7(2)17-8-4-5-9(12)14-10(8)13/h3-5,7H,1,6H2,2H3 |
Clave InChI |
LSZWNQPECWMMLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC=C)OC1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


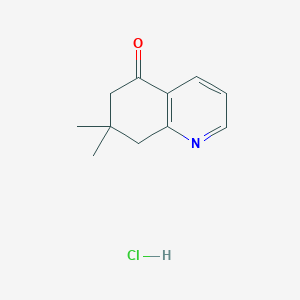
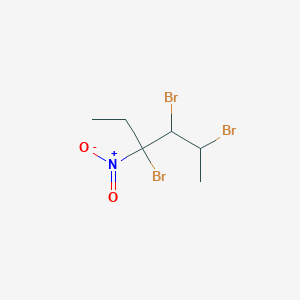
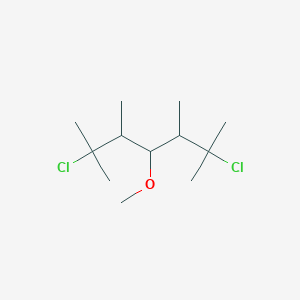
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
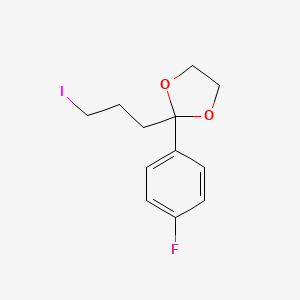
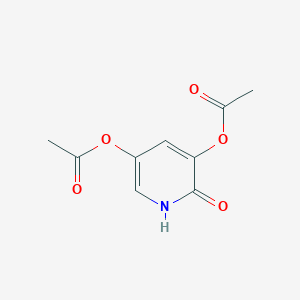
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
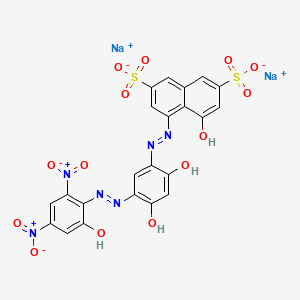
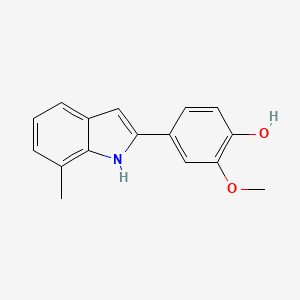

![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


